molecular formula C14H11N3O4 B8006312 Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate

Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B8006312
M. Wt: 285.25 g/mol
InChI Key: SNHOEDUIPXGEKN-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione moiety and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the reaction of phthalic anhydride with glycine in the presence of acetic acid and triethylamine in toluene as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing environmentally friendly solvents, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or isoindoline rings.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes like EGFR (epidermal growth factor receptor), which is involved in cell proliferation and survival . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of the isoindoline-1,3-dione and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(1,3-dioxoisoindol-2-yl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-2-21-14(20)10-7-11(16-15-10)17-12(18)8-5-3-4-6-9(8)13(17)19/h3-7H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHOEDUIPXGEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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